
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide, also known as DTT-205, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways. PDE inhibitors have been studied for their potential therapeutic applications in various diseases, including erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. Inflammatory cytokine production has been shown to be reduced in response to this compound treatment. In models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have low toxicity in vitro and in vivo. Additionally, it has been shown to have a broad range of therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans. This compound may also have potential applications in other diseases, such as cardiovascular disease and metabolic disorders. Further research is needed to explore these potential therapeutic applications.
合成法
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide involves the reaction of 2-phenoxy-N-(p-tolyl)propanamide with thionyl chloride and anhydrous pyridine to yield N-(2-phenoxypropanoyl)-N-(p-tolyl)thiocarbamide. This intermediate is then reacted with hydrogen peroxide and acetic acid to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxy-N-(p-tolyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-8-10-17(11-9-15)21(18-12-13-26(23,24)14-18)20(22)16(2)25-19-6-4-3-5-7-19/h3-13,16,18H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURKPRRGBMLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
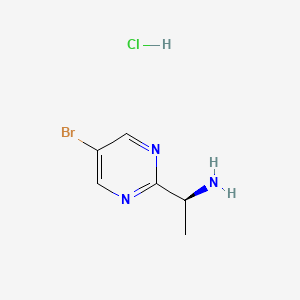
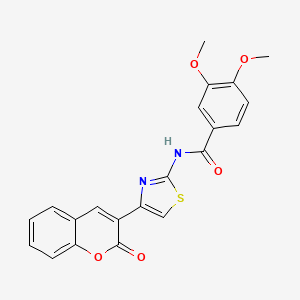
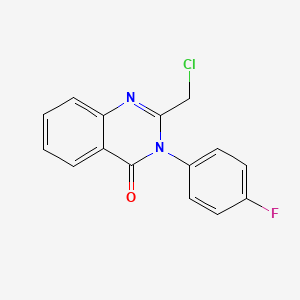
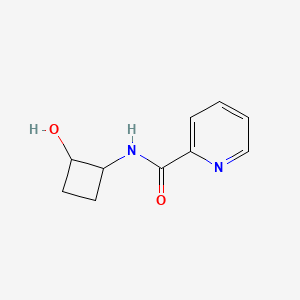
![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

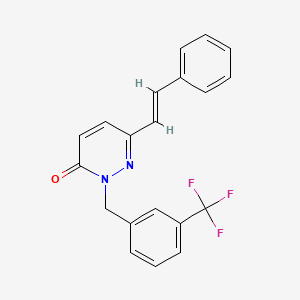
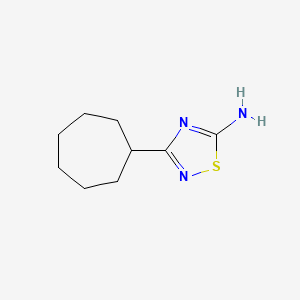
![1,6-Dimethyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2424211.png)
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2424212.png)
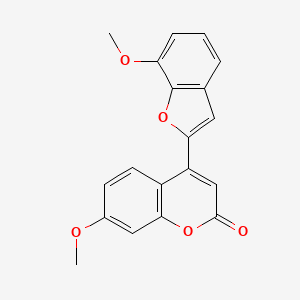

![(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol](/img/structure/B2424219.png)
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2424222.png)
